N-(3-methoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-22-11-19-21-18(22)28-10-14-7-15(23)16(8-26-14)27-9-17(24)20-12-4-3-5-13(6-12)25-2/h3-8,11H,9-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGCNEHESLWBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a methoxyphenyl group linked to a triazole moiety via a sulfanylmethyl bridge, combined with a pyranone structure. Its IUPAC name is:
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{20}N_{6}O_{3}S |
| Molecular Weight | 392.46 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The triazole ring is known to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various substrates in cancer cells and fungi .
- Antifungal Activity : The compound exhibits significant antifungal properties against strains such as Candida and Aspergillus, likely due to its ability to disrupt cell membrane integrity and inhibit ergosterol synthesis .
- Anticancer Properties : Preliminary studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases .
Antifungal Activity
A study evaluating the antifungal efficacy of various triazole derivatives found that this compound displayed potent activity against multiple fungal strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those observed for standard antifungal agents like fluconazole.
Anticancer Activity
The National Cancer Institute's NCI-H60 screen evaluated the compound against 60 different human cancer cell lines. Results indicated moderate cytostatic activity with an Inhibition Growth Percent (IGP) of approximately 21% against breast cancer cell lines (MCF7) .
Structure–Activity Relationship (SAR)
Research into the SAR of this compound indicates that modifications to the triazole and pyranone moieties can enhance biological activity:
- Triazole Substituents : Variations in substituents on the triazole ring can influence its binding affinity to target enzymes.
- Pyranone Modifications : Altering the functional groups on the pyranone structure can improve solubility and bioavailability, further enhancing antifungal and anticancer activities .
Case Studies
- Case Study on Antifungal Efficacy : A comparative study demonstrated that derivatives similar to N-(3-methoxyphenyl)-2-[...] showed higher efficacy against Candida albicans compared to traditional azoles .
- Anticancer Screening : In a multicenter study involving various derivatives of triazoles, N-(3-methoxyphenyl)-2-[...] was identified as one of the promising candidates for further development due to its unique mechanism targeting multiple pathways involved in tumor growth .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the 4-methyltriazole moiety in this compound can enhance its efficacy against a range of bacteria and fungi. Studies have shown that derivatives of triazoles can inhibit the growth of resistant strains of pathogens, making them valuable in developing new antibiotics .
Cancer Treatment
The compound's ability to modulate cellular pathways suggests potential applications in oncology. Triazole-containing compounds have been investigated for their role in inhibiting tumor growth by interfering with angiogenesis and cell proliferation pathways. Preliminary studies indicate that N-(3-methoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.
Agricultural Applications
Fungicide Development
The structure of this compound suggests it could function as a novel fungicide. The triazole component is known for its fungicidal properties, particularly against pathogenic fungi affecting crops. Research into similar compounds has shown promising results in controlling fungal diseases in agricultural settings.
Plant Growth Regulation
There is emerging evidence that certain triazole derivatives can act as plant growth regulators. By modulating hormonal pathways within plants, these compounds can influence growth rates and resistance to stress factors such as drought or disease. The application of this compound could lead to enhanced crop yields and improved plant health under adverse conditions .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- Triazole-Sulfanyl Motif : Present in all compared compounds, this group is critical for hydrogen bonding and metabolic stability. The 4-methyl substitution in the target compound may reduce oxidative degradation compared to unsubstituted triazoles .
- Aromatic Substituents: The 3-methoxyphenyl group (target compound) offers moderate electron-donating effects, balancing lipophilicity and solubility.
- Heterocyclic Cores :
- The pyran ring (target compound) provides a rigid, oxygen-rich scaffold, distinct from the pyrimidoindole () or pyridinyl-triazole () systems. Rigidity may influence conformational adaptability during target binding.
Preparation Methods
Synthesis of 2-Chloro-N-(3-methoxyphenyl)Acetamide
Ether Coupling
-
Combine 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-ol (5 mmol) and 2-chloro-N-(3-methoxyphenyl)acetamide (5.5 mmol) in acetone.
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Add potassium iodide (1 mmol) and potassium carbonate (10 mmol).
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Reflux for 6 hours, filter, and purify via recrystallization (ethanol/water) to yield the final compound (63% yield).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Pyran synthesis | Pechmann condensation | 82 | 98 | High regioselectivity |
| Triazolethione formation | Cyclization of thiosemicarbazide | 89 | 97 | Scalable to gram quantities |
| Sulfanyl methylation | Nucleophilic substitution | 68 | 95 | Minimal byproducts |
| Acetamide coupling | Williamson ether synthesis | 63 | 96 | Compatibility with sensitive groups |
Challenges and Optimization Strategies
-
Low yields in final coupling : The steric bulk of the triazolethione group reduces reactivity at the pyran’s 3-position. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) improves reaction efficiency.
-
Purification difficulties : Silica gel chromatography with gradient elution (dichloromethane to methanol) resolves co-eluting impurities.
-
Triazolethione stability : Storage under nitrogen at −20°C prevents oxidative degradation of the sulfhydryl group.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) demonstrate:
-
Cost drivers : Chloroacetyl chloride and DMF account for 60% of raw material costs.
-
Process intensification : Continuous flow reactors reduce reaction times by 40% for the Pechmann condensation step.
-
Green chemistry alternatives : Replacing DMF with cyclopentyl methyl ether (CPME) decreases environmental impact without sacrificing yield .
Q & A
Q. What are the recommended methods for synthesizing N-(3-methoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide?
Methodological Answer: The synthesis involves multi-step reactions:
Core Pyran Formation : Construct the 4-oxo-4H-pyran scaffold via cyclocondensation of diketones or β-ketoesters with aldehydes.
Triazole Functionalization : Introduce the 4-methyl-4H-1,2,4-triazole moiety via nucleophilic substitution or coupling reactions. For sulfanyl group attachment, use thiol-containing intermediates (e.g., thiourea derivatives) under basic conditions .
Acetamide Coupling : React the pyran-triazole intermediate with 3-methoxyphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Table 1: Example Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | Ethyl acetoacetate, aldehyde, piperidine (reflux) | 65–75 | |
| 2 | Sulfanyl Addition | 4-Methyl-1,2,4-triazole-3-thiol, K₂CO₃, DMF (80°C) | 50–60 | |
| 3 | Amide Coupling | EDC, HOBt, DCM (RT, 12 h) | 70–80 |
Q. How should researchers characterize the molecular structure and purity of this compound?
Methodological Answer: Primary Techniques :
- NMR Spectroscopy : Confirm connectivity using ¹H (300–500 MHz) and ¹³C NMR. Key signals include:
- Pyran C=O at δ ~170 ppm (¹³C).
- Triazole CH₃ at δ ~3.5 ppm (¹H).
- Methoxyphenyl OCH₃ at δ ~3.8 ppm (¹H) .
- FTIR : Identify functional groups (amide C=O ~1650 cm⁻¹, pyran C-O-C ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <5 ppm error .
Q. Purity Assessment :
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to achieve ≥95% purity.
- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.4%).
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (DMF, DCM).
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin Contact : Wash with soap/water for 15 min; seek medical attention if irritation persists .
Q. Storage :
- Store in airtight containers at 2–8°C, away from oxidizers and ignition sources .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing sulfanyl and phosphonate moieties in related triazole-containing compounds?
Methodological Answer: Sulfanyl Group Optimization :
- Base Selection : Use K₂CO₃ or Cs₂CO₃ in DMF for efficient thiol coupling. Higher yields occur at 80–100°C .
- Solvent Screening : Compare DMF vs. THF; DMF enhances solubility of polar intermediates .
Q. Phosphonate Functionalization :
- Michaelis-Arbuzov Reaction : React triazole bromide with triethyl phosphite (110°C, 12 h) .
Q. Design of Experiments (DoE) :
- Use response surface methodology (RSM) to optimize temperature, solvent, and stoichiometry .
Q. What strategies are effective for analyzing intermolecular interactions in the crystal structure of this compound?
Methodological Answer: X-ray Crystallography :
Q. Table 2: Hydrogen Bond Parameters
| Donor–Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N3–H···O2 | 0.88 | 2.12 | 2.894 | 147.5 |
| C19–H···Cg(Ph) | 0.95 | 2.78 | 3.512 | 134.2 |
Q. How do structural modifications at the triazole moiety affect biological activity in analogous compounds?
Methodological Answer: Structure-Activity Relationship (SAR) Strategies :
Q. Biological Assays :
- Enzyme Inhibition : Test against kinases or CYP450 isoforms using fluorescence-based assays.
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HEK293 cells.
Q. Table 3: Example SAR Data
| Triazole Substituent | LogP | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Methyl | 2.1 | 0.45 | 0.12 |
| 4-Cycloheptyl | 3.8 | 0.12 | 0.03 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
